molecular formula C13H10F2N4O B2372034 7-[1-(2,4-Difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 165383-26-6

7-[1-(2,4-Difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2372034
CAS No.: 165383-26-6
M. Wt: 276.247
InChI Key: KZXQJKAJKRZZDK-UHFFFAOYSA-N
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Description

7-[1-(2,4-Difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine (CAS: 477864-98-5) is a triazolopyrimidine derivative characterized by a 2,4-difluorophenoxyethyl substituent at the 7-position of the triazolo[1,5-a]pyrimidine core. Its molecular formula is $ \text{C}{13}\text{H}{11}\text{F}{2}\text{N}{5}\text{O} $, with a molecular weight of 291.26 g/mol . This compound is part of a broader class of nitrogen-containing heterocycles, which are extensively studied for their pharmaceutical and agrochemical applications due to their structural versatility and bioactivity .

Properties

IUPAC Name

7-[1-(2,4-difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N4O/c1-8(20-12-3-2-9(14)6-10(12)15)11-4-5-16-13-17-7-18-19(11)13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXQJKAJKRZZDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC2=NC=NN12)OC3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(2,4-Difluorophenoxy)ethyl β-Keto Ester

The phenoxyethyl side chain is introduced via Williamson ether synthesis, where 2,4-difluorophenol reacts with ethyl bromoacetate in the presence of a base such as potassium carbonate. Subsequent Claisen condensation with ethyl acetoacetate under acidic conditions yields the β-keto ester 1 :
$$
\text{2,4-Difluorophenol} + \text{Ethyl bromoacetate} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Ethyl (2,4-difluorophenoxy)acetate}
$$
$$
\text{Ethyl (2,4-difluorophenoxy)acetate} + \text{Ethyl acetoacetate} \xrightarrow{\text{NaOEt, EtOH}} \textbf{1}
$$
This intermediate is critical for ensuring regioselective incorporation of the phenoxyethyl group during cyclocondensation.

Cyclocondensation with 3-Amino-1,2,4-Triazole

Heating β-keto ester 1 with 3-amino-1,2,4-triazole in acetic acid at reflux (110–120°C) facilitates cyclocondensation, forming the triazolo[1,5-a]pyrimidine core. The reaction proceeds via nucleophilic attack of the triazole’s amino group on the electrophilic carbonyl, followed by dehydration and aromatization:
$$
\textbf{1} + \text{3-Amino-1,2,4-triazole} \xrightarrow{\text{AcOH, Δ}} \text{7-[1-(2,4-Difluorophenoxy)ethyl]-triazolo[1,5-a]pyrimidine}
$$
Yields for this step typically range from 45% to 65%, with purity dependent on recrystallization solvents such as ethanol or acetonitrile.

Post-Synthetic Functionalization Strategies

An alternative approach involves modifying pre-formed triazolo[1,5-a]pyrimidine intermediates. This method is advantageous when direct cyclocondensation fails to introduce bulky or sensitive substituents.

Alkylation of 7-Hydroxy Intermediate

7-Hydroxy-triazolo[1,5-a]pyrimidine serves as a versatile precursor. Treatment with 1-(2,4-difluorophenoxy)ethyl bromide in the presence of sodium hydride (NaH) in dimethylformamide (DMF) at 60°C facilitates O-alkylation:
$$
\text{7-Hydroxy-triazolo[1,5-a]pyrimidine} + \text{1-(2,4-Difluorophenoxy)ethyl bromide} \xrightarrow{\text{NaH, DMF}} \text{Target Compound}
$$
This method, however, risks N-alkylation at the triazole nitrogen, necessitating careful stoichiometric control (molar ratio 1:1.2) and reaction monitoring via TLC.

Palladium-Catalyzed Cross-Coupling

Recent advances leverage palladium catalysis to introduce aryl ethers. Suzuki-Miyaura coupling between 7-bromo-triazolo[1,5-a]pyrimidine and a boronic ester derivative of 1-(2,4-difluorophenoxy)ethyl has been explored, though yields remain modest (30–40%) due to steric hindrance.

One-Pot Multicomponent Synthesis

A streamlined one-pot protocol combines 3-amino-1,2,4-triazole, a diketone precursor, and 2,4-difluorophenoxyethyl acetaldehyde in tert-butanol with potassium tert-butoxide. This method circumvents intermediate isolation, achieving a 50% yield with high regioselectivity:
$$
\text{3-Amino-1,2,4-triazole} + \text{Diketone} + \text{2,4-Difluorophenoxyethyl acetaldehyde} \xrightarrow{\text{t-BuOK, t-BuOH}} \text{Target Compound}
$$
Optimization studies indicate that maintaining a reaction temperature of 80°C for 12 hours maximizes product formation while minimizing byproducts.

Comparative Analysis of Synthetic Routes

Method Yield Key Advantages Limitations
Cyclocondensation 45–65% High regioselectivity; minimal steps Requires specialized β-keto ester synthesis
Post-synthetic alkylation 35–50% Flexibility in substituent introduction Risk of N-alkylation; purification challenges
One-pot multicomponent 50–60% Operational simplicity; reduced waste Sensitive to aldehyde stability

Mechanistic Insights and Side Reactions

The electron-withdrawing nature of the difluorophenoxy group destabilizes intermediates, occasionally leading to ring-opening or dimerization. For instance, under strongly acidic conditions, the triazolo[1,5-a]pyrimidine core may undergo hydrolysis to form a pyrimidine-2,4-dione derivative. Additionally, competing cyclization pathways can generatetriazolo[4,3-a]pyrimidine regioisomers, which are separable via column chromatography (silica gel, ethyl acetate/hexane).

Industrial-Scale Considerations

Patented methodologies emphasize cost-effective reagent choices and solvent recovery. For example, substituting DMF with cyclopentyl methyl ether (CPME) in alkylation steps reduces environmental impact while maintaining reaction efficiency. Continuous flow reactors have also been proposed to enhance heat transfer during exothermic cyclocondensation steps.

Chemical Reactions Analysis

Types of Reactions

7-[1-(2,4-Difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include H2O2 and KMnO4, typically in aqueous or organic solvents.

    Reduction: NaBH4 and LiAlH4 are used in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols can be used in solvents like DMF or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Neurological Disorders

Research indicates that 7-[1-(2,4-Difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine exhibits promising neuroprotective properties. It has been studied for its potential in treating conditions such as Alzheimer's disease and other tauopathies. A notable study highlighted its ability to stabilize microtubules, which may help mitigate the neurodegenerative processes associated with these diseases .

Anti-Cancer Activity

The compound has also shown potential as an anti-cancer agent. Its mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation. In vitro studies have demonstrated that derivatives of this compound can effectively reduce the viability of various cancer cell lines, suggesting its role in cancer therapy development .

Case Study 1: Alzheimer's Disease Treatment

A study published in the Journal of Medicinal Chemistry investigated the efficacy of this compound in a mouse model of Alzheimer's disease. The results showed significant improvement in cognitive function and reduced amyloid plaque formation in treated mice compared to controls. This suggests that the compound may have therapeutic potential in preventing or slowing the progression of Alzheimer's disease .

Case Study 2: Cancer Cell Line Inhibition

Another research effort focused on evaluating the anti-cancer properties of this compound against breast cancer cell lines. The findings indicated that treatment with this compound led to a dose-dependent decrease in cell proliferation and induced apoptosis in malignant cells. This positions the compound as a candidate for further development in oncology .

Data Table: Summary of Biological Activities

ApplicationMechanism of ActionObserved EffectsReferences
Neurological DisordersMicrotubule stabilizationImproved cognitive function in animal models
Anti-CancerKinase inhibitionReduced viability and induced apoptosis in cancer cells

Mechanism of Action

The mechanism of action of 7-[1-(2,4-Difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Physicochemical Properties

The triazolo[1,5-a]pyrimidine scaffold allows diverse substitutions at the 5-, 6-, and 7-positions, enabling fine-tuning of physicochemical and biological properties. Below is a comparison of key analogues:

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications
7-[1-(2,4-Difluorophenoxy)ethyl]-triazolo[1,5-a]pyrimidine 2,4-Difluorophenoxyethyl at C7 291.26 Not reported Under investigation (Agrochemical)
7-[1-(4-Chloro-2-methylphenoxy)ethyl]-triazolo[1,5-a]pyrimidin-2-amine 4-Chloro-2-methylphenoxyethyl at C7 303.75 Not reported Agrochemical lead
7-(2-Fluorophenyl)-triazolo[1,5-a]pyrimidine 2-Fluorophenyl at C7 186.05 211–212 Synthetic intermediate
7-(Heptyloxy)-5-phenyl-triazolo[1,5-a]pyrimidine (3f) Heptyloxy at C7, phenyl at C5 327.42 Not reported Anticonvulsant ($ \text{ED}_{50} $: 84.9 mg/kg)
5-Methyl-N-[4-(trifluoromethyl)phenyl]-triazolo[1,5-a]pyrimidin-7-amine 5-Methyl, 4-(trifluoromethyl)phenyl at C7 335.29 Not reported Antimicrobial/Agrochemical

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., -F, -Cl) enhance metabolic stability and bioavailability . The 2,4-difluorophenoxyethyl group in the target compound may improve resistance to oxidative degradation compared to alkyl or aryl substituents. Chain length: The heptyloxy group in 3f demonstrates that longer alkoxy chains enhance lipophilicity, correlating with improved CNS activity (e.g., anticonvulsant effects). In contrast, the phenoxyethyl group in the target compound balances hydrophobicity and steric bulk for agrochemical applications.
Anticancer Activity
  • H15 (5-((4-Ethylpiperazin-1-yl)methyl)-7-(1-methyl-1H-indol-3-yl)-triazolo[1,5-a]pyrimidine) : Exhibited antiproliferative activity against MGC-803 (gastric cancer) with $ \text{IC}{50} = 2.1 \, \mu\text{M} $, outperforming 5-FU ($ \text{IC}{50} = 12.4 \, \mu\text{M} $) .
Anticonvulsant Activity
  • Compound 3f : Showed $ \text{ED}{50} = 84.9 \, \text{mg/kg} $ in maximal electroshock tests, surpassing valproate ($ \text{ED}{50} = 272 \, \text{mg/kg} $). The heptyloxy chain’s lipophilicity likely enhances blood-brain barrier penetration.
Agrochemical Activity
  • Diheterocyclic Derivatives (e.g., 5a, 5d, 5f): Demonstrated herbicidal activity at 100 ppm against Brassica campestris and Echinochloa crusgalli . The 1,2,4-triazolo[1,5-a]pyrimidine core inhibits acetolactate synthase (ALS), a mechanism shared with sulfonylureas .
  • Target Compound: The 2,4-difluorophenoxyethyl group may enhance ALS inhibition due to fluorine’s electronegativity, which stabilizes enzyme-ligand interactions.

Key Insights :

  • Yields for triazolo[1,5-a]pyrimidine derivatives typically range from 44% to 66%, influenced by steric hindrance from substituents.
  • The target compound’s synthesis likely follows similar alkylation protocols, but yield data are critical for scalability assessments.

Biological Activity

7-[1-(2,4-Difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in antiviral applications. Its unique structure allows it to interact with various biological targets, making it a subject of extensive research.

Chemical Structure and Properties

The compound's chemical formula is C13H11F2N5OC_{13}H_{11}F_{2}N_{5}O, with a molecular weight of approximately 281.25 g/mol. It features a triazolo-pyrimidine core, which is known for its diverse pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of antiviral effects, particularly against influenza viruses.

Antiviral Activity

Research indicates that derivatives of the triazolo[1,5-a]pyrimidine scaffold exhibit significant antiviral properties. Specifically, studies have shown that compounds with similar structures can inhibit the interaction between the PA and PB1 subunits of the influenza A virus polymerase. This interaction is crucial for viral replication and transcription.

  • Inhibition Assays : The effectiveness of these compounds is often measured using assays that determine their ability to inhibit viral replication or protein-protein interactions. For instance, IC50 values (the concentration needed to inhibit 50% of the target activity) are commonly reported in studies evaluating their antiviral efficacy.
CompoundIC50 (μM)EC50 (μM)CC50 (μM)
This compound0.50.3>100
Related triazolo derivatives0.80.6>80

Note: Values are hypothetical and for illustrative purposes only.

The mechanism by which this compound exerts its antiviral effects involves:

  • Binding Affinity : The compound binds to specific sites on viral proteins, disrupting critical interactions necessary for viral assembly and replication.
  • Structural Modifications : Variations in substituents on the triazolo-pyrimidine scaffold can significantly influence binding affinities and biological activities.

Case Studies

Several studies have highlighted the promising biological activities associated with this compound:

  • Study on Influenza Virus : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of triazolo[1,5-a]pyrimidines showed potent inhibition against H1N1 influenza virus strains. The study reported that modifications at the C-7 position enhanced antiviral activity without increasing cytotoxicity .
  • Synthesis and Characterization : Another research effort focused on synthesizing various analogs of triazolo-pyrimidines and evaluating their biological properties. The results indicated that certain substitutions improved selectivity and potency against viral targets .

Q & A

Q. What are the optimized synthetic routes for 7-[1-(2,4-Difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from triazolopyrimidine precursors and functionalized phenoxyethyl groups. Key steps include cyclization and nucleophilic substitution. For example, and describe the use of ethanol/water solvent systems (1:1 v/v) with TMDP catalyst to achieve yields >80% in analogous triazolopyrimidine derivatives. Reaction monitoring via TLC (EtOAc/light petroleum) ensures purity .

Q. Table 1: Reaction Optimization Parameters

ParameterCondition ()Impact on Yield
SolventEthanol/water (1:1)Enhances solubility of polar intermediates
CatalystTMDP (0.5 mol%)Accelerates cyclization
Temperature60–80°COptimal for intermediate stability
Reaction Time3–6 hoursMinimizes side reactions

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and X-ray crystallography are standard for structural validation. and highlight the use of 400 MHz NMR to resolve proton environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) and X-ray to confirm crystal packing. Mass spectrometry (ESI-MS) further verifies molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability) or assay conditions. recommends using UPLC-MS to monitor metabolite formation in plasma. For example, in antibacterial studies, MIC values against Enterococcus should be corroborated with time-kill assays and murine infection models to account for bioavailability differences .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of triazolopyrimidine derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations and molecular docking (e.g., AutoDock Vina) can model interactions with biological targets. cites the use of crystallographic data (e.g., C20H18N4O4 structure) to parameterize force fields for SAR studies. Focus on substituent effects (e.g., 2,4-difluorophenoxy group’s electron-withdrawing properties) to rationalize activity trends .

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in multi-step syntheses?

  • Methodological Answer : Steric hindrance from bulky groups (e.g., 2,4-difluorophenoxy) can slow nucleophilic substitution rates. and demonstrate that electron-deficient aryl rings enhance electrophilicity at the pyrimidine C7 position, facilitating coupling reactions. Kinetic studies using stopped-flow IR or HPLC can quantify these effects .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing variability in synthetic yields across batches?

  • Methodological Answer : Use multivariate ANOVA to assess factors like catalyst loading, solvent purity, and temperature. reports a 15% yield variation in triazolopyrimidine esters, attributed to trace moisture in solvents. Design-of-Experiment (DoE) software (e.g., JMP) optimizes reproducibility .

Q. How should researchers validate the purity of intermediates in multi-step syntheses?

  • Methodological Answer : Combine HPLC (≥95% purity threshold) with elemental analysis (C, H, N within ±0.4% of theoretical). and emphasize the use of silica gel chromatography (EtOAc/hexane gradients) and melting point consistency (±2°C) to confirm intermediate purity .

Advanced Characterization

Q. What crystallographic challenges arise when determining the structure of fluorinated triazolopyrimidines?

  • Methodological Answer : Fluorine’s high electron density can cause disorder in crystal lattices. and recommend low-temperature (100 K) X-ray diffraction and SHELXL refinement to resolve positional disorder. For example, the C-F bond length in 2,4-difluorophenoxy groups is typically 1.34–1.37 Å .

Biological Evaluation

Q. What in vitro assays are most relevant for assessing this compound’s kinase inhibition potential?

  • Methodological Answer : Use fluorescence-based ADP-Glo™ kinase assays (e.g., for EGFR or VEGFR2). and describe IC50 determination via dose-response curves (0.1–100 μM range). Counter-screening against unrelated kinases (e.g., PKA) ensures selectivity .

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